molecular formula C9H13N3O2 B14807416 5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide

5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide

Cat. No.: B14807416
M. Wt: 195.22 g/mol
InChI Key: AVHMSNOWANOJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an amine . This reaction typically proceeds under reflux conditions in ethanol, with piperidine as a catalyst.

Another method involves the inverse hydroboration of pyridine with a diboron compound and a proton source under basic and catalyst-free conditions . This process produces an N-boryl pyridyl anion complex, which is subsequently protonated to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The Hantzsch reaction is favored due to its simplicity and high yield. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have enhanced biological activities and different pharmacological properties.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-amino-3-cyclopropyloxy-3,4-dihydropyridine-4-carboxamide

InChI

InChI=1S/C9H13N3O2/c10-6-3-12-4-7(8(6)9(11)13)14-5-1-2-5/h3-5,7-8H,1-2,10H2,(H2,11,13)

InChI Key

AVHMSNOWANOJQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2C=NC=C(C2C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.